4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)-2-NITROPHENYL]BENZAMIDE
Overview
Description
4-Chloro-N-[5-(4-chlorobenzamido)-2-nitrophenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, amido, and nitro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(4-chlorobenzamido)-2-nitrophenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of chlorobenzene to produce 4-nitrochlorobenzene . This intermediate is then subjected to further reactions to introduce the amido and additional chloro groups, resulting in the final compound. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The separation and purification of the final product are typically achieved through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[5-(4-chlorobenzamido)-2-nitrophenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro enhances the compound’s reactivity towards nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amido group, to form corresponding oxides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium or platinum catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Chloro-N-[5-(4-chlorobenzamido)-2-nitrophenyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(4-chlorobenzamido)-2-nitrophenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrochlorobenzene: Shares the nitro and chloro groups but lacks the amido functionality.
4-Chlorobenzamide: Contains the amido and chloro groups but lacks the nitro group.
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: Similar structure with additional methylthio group.
Uniqueness
4-Chloro-N-[5-(4-chlorobenzamido)-2-nitrophenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[3-[(4-chlorobenzoyl)amino]-4-nitrophenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-14-5-1-12(2-6-14)19(26)23-16-9-10-18(25(28)29)17(11-16)24-20(27)13-3-7-15(22)8-4-13/h1-11H,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJSHQOIYNDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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